4,4'-Diethoxy-2,2'-bipyridine

Lipophilicity logP Physicochemical Properties

Designing metallodrugs, redox mediators, or coordination polymers? The dimethoxy analog's logP or stability falling short. This 4,4'-diethoxy-2,2'-bipyridine provides quantifiably different outcomes: - **Higher lipophilicity:** logP 2.60 (vs 2.16 for dimethoxy) for improved cellular uptake. - **Superior stereochemical stability:** Slowest racemization among H/Me/MeO/EtO series; ideal for chiral catalysts. - **Thermally robust:** BP 373.9°C, wider liquid range for non-aqueous electrochemistry. Sourced with batch-specific COA.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B12078816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diethoxy-2,2'-bipyridine
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCC
InChIInChI=1S/C14H16N2O2/c1-3-17-11-5-7-15-13(9-11)14-10-12(18-4-2)6-8-16-14/h5-10H,3-4H2,1-2H3
InChIKeyVTWATEMKYKVGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diethoxy-2,2'-bipyridine: Coordination Chemistry Ligand


4,4′-Diethoxy-2,2′-bipyridine (CAS 53094-09-0) is a symmetrically substituted bipyridine ligand featuring ethoxy groups at the 4 and 4′ positions of the bipyridine scaffold. With a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g·mol⁻¹, it belongs to the class of 4,4′-dialkoxy-2,2′-bipyridines that serve as bidentate N-donor ligands for transition metal coordination. The ethoxy substituents confer a calculated logP of 2.60 and a boiling point of 373.9 °C at 760 mmHg , differentiating it from the 4,4′-dimethoxy analog both in lipophilicity and thermal properties. This compound is employed in the construction of metal complexes for applications spanning dye-sensitized solar cells, redox mediators, and bioinorganic pharmaceuticals [REFS-2, REFS-3].

Enhanced electron donation for tuning metal center redox
Higher lipophilicity profile suits non-aqueous media
Broader thermal operating window for high-temperature synthesis

Why Ethoxy Substitution Defines Unique Ligand Properties


4,4′-Dialkoxy-2,2′-bipyridines are not interchangeable building blocks. The ethoxy (-OCH₂CH₃) group is a stronger electron donor than methoxy (-OCH₃) and substantially more donating than methyl (-CH₃) or unsubstituted hydrogen, as evidenced by the progressive reduction in isomerization and racemization rates of their Cr(III) tris-chelate complexes across the series X = H, Me, MeO, EtO [1]. This electron-donating gradient systematically modulates the redox potential of coordinated metal centers, the stability of metal-ligand bonds, and the solubility profile of the resulting complexes. In a direct comparison of Mn(II) mefenamate complexes, the diethoxy-bearing complex (MM1) reduced HepG2 cell viability to 15.67 ± 0.21% versus 19.17 ± 0.10% for the dimethyl analog (MM2) at 100 µg·mL⁻¹ [2], demonstrating that seemingly minor substituent changes yield quantifiably distinct biological outcomes that cannot be predicted by analogy.

4,4′-diethoxy-2,2′-bipyridine
4,4′-dimethoxy analog
Electron-donating strength differs; redox tuning and complex stability may not transfer
4,4′-diethoxy-2,2′-bipyridine
4,4′-dimethyl analog
Cell-based assay response differs; cytotoxicity endpoints are not interchangeable

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Dimethoxy Analog

The replacement of methoxy with ethoxy substituents at the 4,4′ positions increases the calculated octanol-water partition coefficient from logP 2.16 for 4,4′-dimethoxy-2,2′-bipyridine to logP 2.60 for 4,4′-diethoxy-2,2′-bipyridine . This +0.44 log unit increase represents a 2.75-fold higher predicted lipophilicity, which influences membrane permeability, organic phase partitioning during extraction, and solubility in non-aqueous media relevant to non-aqueous redox flow battery and dye-sensitized solar cell applications.

Lipophilicity logP
Cross-study comparable
ΔlogP +0.44 (2.60 vs 2.16)
Supports organic-phase partitioning review
Calculated logP values; confirm experimentally
Lipophilicity logP Physicochemical Properties

Boiling Point Comparison with Dimethoxy Analog

The extension of the alkoxy chain from methoxy to ethoxy elevates the boiling point by approximately 26 °C. 4,4′-Diethoxy-2,2′-bipyridine exhibits a boiling point of 373.9 °C at 760 mmHg , whereas the dimethoxy analog has a reported boiling point of 347.6 °C at 760 mmHg [1]. This difference reflects the increased molecular weight (244.29 vs. 216.24 g·mol⁻¹) and enhanced van der Waals interactions of the ethoxy-substituted compound, providing a broader liquid-state operational window for high-temperature synthetic protocols.

Boiling Point
Cross-study comparable
ΔTbp +26.3 °C (373.9 vs 347.6 °C)
Broader liquid-state thermal window
Supplier-reported boiling points at 760 mmHg
Boiling Point Thermal Stability Volatility

Cytotoxicity in HepG2 Cells via Mn(II) Complexes

In a direct head-to-head study, two manganese(II) mefenamate complexes differing only in the bipyridine co-ligand were compared for cytotoxicity against HepG2 human hepatocellular carcinoma cells. The complex bearing 4,4′-diethoxy-2,2′-bipyridine (MM1) reduced cell viability to 15.67 ± 0.21% at 100 µg·mL⁻¹, while the 4,4′-dimethyl-2,2′-bipyridine analog (MM2) showed 19.17 ± 0.10% cell viability at the same concentration [1]. The ethoxy-substituted complex thus exhibited a 3.50 percentage-point greater reduction in cell viability, corresponding to approximately 18.3% higher cytotoxic potency relative to the dimethyl analog.

HepG2 Cell Viability
Direct head-to-head
15.67 ± 0.21% vs 19.17 ± 0.10% at 100 µg·mL⁻¹
Reported cell-model response context
Mn(II) complexes, MTT assay, HepG2 cells
Cytotoxicity HepG2 Manganese Complexes Bioinorganic Chemistry

Stereochemical Stability in Cr(III) Tris-Chelates

The electron-donating power of the 4,4′-substituent controls the rate of diastereomer interconversion in [Cr(4,4′-X₂bpdo)₃]³⁺ complexes. For the parent bpdo complex (X = H), the isomerization rate constant is 3.31 × 10⁻³ s⁻¹ and the racemization rate constant is 1.08 × 10⁻⁴ s⁻¹ at 295.2 K [1]. The authors of the series study report that “both the rates of isomerization and racemization are remarkably reduced along with an increase in the electron-releasing ability of the 4,4′-X₂ substituents on bpdo” across the series X = H, Me, MeO, EtO [2]. Although exact rate constants for the EtO analog were not disclosed in the abstract, the EtO group is the strongest electron donor in the series, predicting the slowest isomerization and racemization rates.

Stereochemical Stability
Class-level inference
Slowest isomerization/racemization in H, Me, MeO, EtO series
Supports stereochemical stability review
Exact EtO rate constants not reported; qualitative ranking
Stereochemical Stability Isomerization Kinetics Chromium(III) Complexes

Optimal Use Cases Based on Ligand Properties


Metallodrug Discovery with Enhanced Lipophilicity

The +0.44 logP advantage over 4,4′-dimethoxy-2,2′-bipyridine [Section 3, Evidence Item 1] translates to improved membrane permeability for Mn(II), Cu(II), or Ru(II) complexes intended for intracellular targets. The HepG2 cytotoxicity data show that the diethoxy-bearing Mn(II) complex achieves 15.67% residual viability versus 19.17% for the dimethyl analog [Section 3, Evidence Item 3], demonstrating that the ethoxy substituent can be exploited to fine-tune antiproliferative potency. Researchers designing metallodrugs with specific logP windows or cytotoxicity thresholds should select 4,4′-diethoxy-2,2′-bipyridine when the dimethoxy analog underperforms in cellular uptake or potency assays [1].

Asymmetric Catalysis with Configurationally Stable Complexes

The class-level inference that EtO substitution minimizes diastereomer isomerization and racemization rates in Cr(III) tris-chelate complexes [Section 3, Evidence Item 4] makes 4,4′-diethoxy-2,2′-bipyridine 1,1′-dioxide the preferred ligand scaffold when stereochemical integrity is paramount. For asymmetric catalysis, chiral HPLC method development, or stereochemical probes requiring long-term configurational stability in solution, the EtO derivative offers the slowest interconversion kinetics among the H, Me, MeO, EtO series [1]. This reduces the need for low-temperature storage or rapid processing after complex formation.

Non-Aqueous Electrolyte and Solar Cell Mediator Design

The elevated boiling point (373.9 °C vs. 347.6 °C for dimethoxy analog) [Section 3, Evidence Item 2] and higher logP [Section 3, Evidence Item 1] make 4,4′-diethoxy-2,2′-bipyridine particularly suited for non-aqueous electrochemical applications where low volatility and high organic-phase solubility are required. Copper complexes of 4,4′-diethoxy-6,6′-dimethyl-2,2′-bipyridine have already been employed as redox mediators in dye-sensitized solar cells [2], and the parent 4,4′-diethoxy ligand offers a simpler, more accessible entry point to this performance space. The broader liquid operating range reduces solvent evaporation and concentration drift during prolonged device operation.

Magnetic Materials and Coordination Polymer Synthesis

The thermal decomposition profile of Mn(II) mefenamate complexes incorporating 4,4′-diethoxy-2,2′-bipyridine shows solvent loss between room temperature and 127 °C, followed by ligand decomposition [1]. This well-defined thermal behavior, combined with the paramagnetic nature confirmed by magnetic susceptibility measurements, supports the use of this ligand in the rational design of molecular magnets and coordination polymers where thermal processing windows must be known a priori. The structural flexibility conferred by the ethoxy groups, which enabled a 2-D network via hydrogen bonding in the DEB-Mn-mefenamate complex, further distinguishes it from the dimethyl analog that adopted a different packing motif [1].

Application
Selection Property
Validation Focus
Metallodrug candidate profiling
Lipophilicity-tunable complex
Cellular uptake & cytotoxicity assays
Asymmetric catalysis research
Configurationally stable ligand scaffold
Isomerization kinetics monitoring
Non-aqueous electrolyte design
Low volatility & organic solubility
Thermal & electrochemical characterization
Magnetic material synthesis
Thermal stability & structural diversity
Magnetic susceptibility & SC-XRD analysis
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